Home > Products > Screening Compounds P100216 > 1-(4-chlorophenyl)-5-(3-chloro-2-thienyl)-1H-pyrazole
1-(4-chlorophenyl)-5-(3-chloro-2-thienyl)-1H-pyrazole - 477762-25-7

1-(4-chlorophenyl)-5-(3-chloro-2-thienyl)-1H-pyrazole

Catalog Number: EVT-3052432
CAS Number: 477762-25-7
Molecular Formula: C13H8Cl2N2S
Molecular Weight: 295.18
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    3-(4-Chlorophenyl)-5-(thiophene-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (I)

    • Compound Description: This compound is a carbothioamide derivative synthesized and characterized using XRD, FT-IR, and UV-Vis spectroscopies []. The study primarily focused on investigating its intermolecular interactions using Hirshfeld topology analysis and evaluating its potential biological activity through molecular docking studies with PDB ID: 1X2J.

    3-(4-Methoxyphenyl)-5-(thiophene-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (II)

    • Compound Description: Similar to compound I, this molecule is also a carbothioamide derivative investigated for its intermolecular interactions and potential biological activity in the same study [].

    Ethyl 5-amino-1-(4-chloro­phenyl-5,5-dimethyl-2-oxo-1,3,2-dioxaphosphinan-2-yl)-3-(6-chloro-3-pyridylmethyl­amino)-1H-pyrazole-4-carboxyl­ate

    • Compound Description: This compound features a pyrazole ring substituted with a complex phosphinane moiety, an ethyl carboxylate group, and a pyridylmethylamino group []. The study focuses on its crystal structure analysis, revealing the influence of intramolecular hydrogen bonds on the molecule's conformation.

    7-Chloro-2-[3-(4-chlorophenyl)-5-aryl-4 , 5-dihydro-1H-pyrazol-1-yl]-6-fluro-1,3-benzothiazoles

    • Compound Description: This series of compounds contains a dihydro-1H-pyrazole ring linked to a benzothiazole moiety, and they were synthesized and evaluated for their antimicrobial, anti-inflammatory, and analgesic activities [].

    7-Chloro-2-[3-(4-chlorophenyl)-5-aryl-1H-pyrazol-1-yl]-6-fluoro-1,3-benzothiazoles

    • Compound Description: This series of compounds are structurally similar to the previous group but with a 1H-pyrazole ring instead of a dihydro-1H-pyrazole ring. These were also synthesized and screened for the same biological activities [].

    methyl [(3R,7S)-7-{[5-amino-1-(3-chloro-2-fluorophenyl)-1H-pyrazole-4-carbonyl]amino}-3-methyl-2-oxo-2,3,4,5,6,7-hexahydro-1H-12,8-(metheno)-1,9-benzodiazacyclotetradecin-15-yl]carbamate

    • Compound Description: This complex macrocycle, containing a pyrazole ring linked to a benzodiazacyclotetradecine system, exhibits inhibitory activity against Factor XIa (FXIa) []. The research focuses on developing potent and orally bioavailable FXIa inhibitors for potential use as anticoagulants.

    3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

    • Compound Description: This compound, featuring a dihydro-1H-pyrazole ring, has been structurally characterized using X-ray crystallography []. The study analyzes its molecular conformation and the intermolecular interactions in the crystal lattice.

    1-(3-Chlorophenyl)-5-(4-chlorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazole

    • Compound Description: This dihydro-1H-pyrazole derivative, featuring a 5-chlorothiophen-2-yl group at the 3-position, has been analyzed for its crystal structure []. The research focuses on the molecular conformation and the weak intermolecular interactions present in the crystal lattice.
    • Compound Description: This compound, characterized by a 1H-pyrazole ring linked to a thiophene ring via a methanone bridge, has been studied for its crystal structure []. The research primarily focuses on analyzing its molecular conformation and the intermolecular interactions present in the solid state.

    5‐Chloro‐1‐(4‐chloro­phen­yl)‐4‐(2‐methoxy­benzoyl­hydrazonometh­yl)‐3‐methyl‐1H‐pyrazole

    • Compound Description: This compound features a pyrazole ring substituted with a 2-methoxybenzoylhydrazonomethyl group and has been studied for its crystal structure []. The research focuses on analyzing the molecular geometry and intermolecular interactions.

    N′-[5-Acetyl-3-(4-chlorophenyl)-2,3-dihydro-1,3,4-thiadiazol-2-ylidene]-5-(1H-indol-3-yl)-1-phenyl-1H-pyrazole-3-carbohydrazide dimethylformamide monosolvate

    • Compound Description: This compound, containing a pyrazole ring linked to a thiadiazole ring and an indole moiety, has been studied for its crystal structure []. The research aims to analyze the molecular conformation and intermolecular interactions in the crystal lattice.

    4-Amino-3-methoxymethyl-5-(4-chlorophenyl)-1H-pyrazole

    • Compound Description: This compound, featuring a 1H-pyrazole ring substituted with an amino group and a methoxymethyl group, was synthesized and characterized using various spectroscopic techniques []. The study investigates its structure and its sulfonylation reaction with p-toluenesulfonyl chloride.

    1-Acetyl-3-(4-chlorophenyl)-5-(4-fluoro-3-phenoxyphenyl)-1H-pyrazole

    • Compound Description: This compound, characterized by a 1H-pyrazole ring linked to a substituted phenyl ring via an oxygen atom, has been analyzed for its crystal structure []. The research focuses on the molecular conformation and intermolecular interactions, including hydrogen bonds and a short Cl...F contact.

    N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)

    • Compound Description: This compound, featuring a pyrazole core with various substituents, acts as a potent and selective antagonist for the CB1 cannabinoid receptor []. It has been extensively studied for its antinociceptive effects and its interactions with the CB1 receptor.

    (R,S)-5-(4-Chlorophenyl)-3-{(E)-2-[(R,S)-2,6,6-trimethylcyclohex-2-en-1-yl]vinyl}-4,5-dihydro-1H-pyrazole-1-carboximidamide Hydrochloride

    • Compound Description: This compound, featuring a 4,5-dihydro-1H-pyrazole ring with a terpenyl substituent, was synthesized from terpenyl chalcone and aminoguanidine hydrochloride under ultrasonic irradiation [].

    5-(4-chlorophenyl)-3-[(E)-2-cyclohexylethenyl]-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole (VCHSR)

    • Compound Description: This compound is a structural analog of SR141716A with modifications to its C3 substituent, designed to investigate the importance of hydrogen bonding in its interaction with the CB1 receptor [].

    5-(5-alkynyl-2-thienyl)pyrazole derivatives

    • Compound Description: These compounds, featuring an alkynylthiophene moiety attached to the pyrazole ring, represent a novel class of highly potent CB1 receptor antagonists []. They were designed based on bioisosteric replacement of the conventional 5-aryl substituent in SR141716A, aiming to improve its pharmacological properties.

    3-Bromo-N-[4-chloro-2-methyl-6-[(methylamino)- carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide

    • Compound Description: This compound, containing a pyrazole ring connected to a substituted phenyl ring and a pyridine ring, has been structurally characterized using X-ray crystallography [].

    3-(4-Chlorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

    • Compound Description: This dihydro-1H-pyrazole derivative, featuring a thiophene ring at the 5-position, has been investigated for its crystal structure and intermolecular interactions [].

    5-(4-Chlorophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

    • Compound Description: This 4,5-dihydro-1H-pyrazole derivative, with chlorophenyl and fluorophenyl substituents, has been analyzed for its crystal structure [].

    3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (Ⅴ)

    • Compound Description: This compound is a key intermediate in the synthesis of chlorantraniliprole, a novel insecticide [].

    5-Chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids

    • Compound Description: This series of compounds were synthesized using 1H-indole-2-carboxylic acids as the core compound and evaluated for their potential inhibitory activity against EGFR through molecular docking studies [].

    5-(2-Chloro-5-nitrophenyl)-3-(4-chlorophenyl)-N-ethyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

    • Compound Description: This 4,5-dihydro-1H-pyrazole derivative has been structurally characterized using X-ray crystallography [].

    5-phenyl-1H-pyrazole-3-carboxamide derivatives

    • Compound Description: This series of compounds, featuring a 5-phenyl-1H-pyrazole-3-carboxamide core, have been investigated as potent Factor Xia (FXIa) inhibitors [].

    3-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-5-(4- methoxyphenyl)furan-2(3H)-one

    • Compound Description: This compound contains a pyrazole ring linked to a furanone ring via a methylene bridge. It was tested for antibacterial, antifungal, and anticancer activities [].

    3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

    • Compound Description: This compound, featuring a 1H-pyrazole ring with a carbaldehyde group, has been studied for its crystal structure [].

    N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide (2)

    • Compound Description: This compound was synthesized through the reaction of 3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide (1) with N-(4-nitrophenyl)maleimide [].

    (rac) -N-piperidinyl-5- (4-chlorophenyl) -1- (2,4-dichlorophenyl) -4,5-dihydro-1H-pyrazole-3-carboxamide

    • Compound Description: This compound and its hydrates are described as cannabinoid receptor modulators [].

    5-(4-Chlorophenyl)-3-(2-naphthyl)- 1-phenyl-4,5-dihydro-1H-pyrazole

    • Compound Description: This compound, featuring a 4,5-dihydro-1H-pyrazole ring with a naphthyl substituent, was used as a ligand to synthesize Co(II), Ni(II), and Cu(II) complexes [].

    5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide

    • Compound Description: This pyrazole derivative, with multiple chlorine substituents and a pyridylmethyl group, has been studied for its crystal structure [].

    1-(5-(5-(4-chlorophenyl)furan-2-yl)-4,5-dihyropyrazol-1-yl ethanone

    • Compound Description: This series of compounds were evaluated for their antimicrobial activity and subjected to in silico molecular docking studies and ADME prediction [].

    5-Amino-1-[2-(4-chloro­phen­yl)-3-methyl­butano­yl]-3-(methyl­sulfan­yl)-1H-pyra­zole-4-carbonitrile

    • Compound Description: This pyrazole derivative, containing a 4-chlorophenyl group and a methylsulfanyl substituent, has been analyzed for its crystal structure and intermolecular interactions [].
    • Compound Description: This series of compounds, synthesized from 2,3-dihydro-1,4-benzodioxin-6-amine and various anilines, were evaluated for their antimicrobial and antifungal activities [].

    Ethyl 3-(4-chlorophenyl)-1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate

    • Compound Description: This pyrazole derivative, featuring a 4-chlorophenyl group and an ethyl carboxylate substituent, has been analyzed for its crystal structure and intermolecular interactions [].

    4-[2-(4-Chlorophenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide

    • Compound Description: This compound, characterized by a dihydro-1H-pyrazole ring with a hydrazinylidene substituent, has been studied for its crystal structure and hydrogen-bonding patterns [].

    3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole

    • Compound Description: This compound, a pyrazole derivative with chlorine, fluorine, and trifluoromethyl substituents, serves as an intermediate in the synthesis of herbicides [].

    1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde O-(4-chlorobenzoyl)oxime

    • Compound Description: This pyrazole derivative, characterized by a sulfanyl linkage and a trifluoromethyl group, has been analyzed for its crystal structure, focusing on the molecular conformation and intermolecular interactions [].

    1-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}ethanone

    • Compound Description: This dihydro-1H-pyrazole derivative has been studied for its crystal structure and intermolecular interactions, highlighting the presence of weak hydrogen bonds and π–π stacking interactions [].

    2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide

    • Compound Description: This compound, featuring a cyano group and a chloroacetamide substituent, has been synthesized and analyzed for its crystal structure and hydrogen-bonding network [].

    1-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}butan-1-one

    • Compound Description: This 4,5-dihydro-1H-pyrazole derivative, featuring a butanone substituent, has been studied for its crystal structure and intermolecular interactions, revealing the presence of weak hydrogen bonds and C—H⋯π interactions [].

    1-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one

    • Compound Description: This compound, characterized by a dihydro-1H-pyrazole ring with a propanone substituent, has been analyzed for its crystal structure, highlighting the presence of weak hydrogen bonds and π–π stacking interactions [].

    1-(4-methylphenyl)-3-phenyl-4-[3-(2-thienyl)-2-pyrazolin-5-yl]-1H-pyrazole (3)

    • Compound Description: This pyrazole derivative demonstrated promising in vivo anti-malarial activity with a 70.26% suppression of Plasmodium berghei in infected mice [].

    1-(4-methylphenyl)-3-phenyl-4-[1-(2-thienyl)-prop-2-en-1-one]-1H-pyrazole (2)

    • Compound Description: This pyrazole derivative exhibited the highest in vitro anti-leishmanial activity against Leishmania aethiopica promastigotes, with an IC50 of 0.079 μg/ml [].

    2-(arylidene)-1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-diones

    • Compound Description: This series of compounds were designed, synthesized, and evaluated for their in vitro antitumor activity [].

    4-(arylidene)-3-(4-chlorophenyl)-5-(trifluoromethyl)-4H-pyrazoles

    • Compound Description: This series of compounds were designed, synthesized, and evaluated for their in vitro antitumor activity [].

    1-(4-chlorophenyl)-4,4,4-trifluoro-2-(2-(aryl)hydrazono)butane-1,3-diones

    • Compound Description: This series of compounds were designed, synthesized, and evaluated for their in vitro antitumor activity [].

    3-(4-chlorophenyl)-4-(2-(aryl)hydrazono)-5-(trifluoromethyl)-4H-pyrazoles

    • Compound Description: This series of compounds were designed, synthesized, and evaluated for their in vitro antitumor activity [].

    2-((3-(4-chlorophenyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)malononitrile (13)

    • Compound Description: This compound was designed, synthesized, and evaluated for their in vitro antitumor activity [].

    2-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)cycloalkan-1-ones

    • Compound Description: This series of compounds were designed, synthesized, and evaluated for their in vitro antitumor activity [].

Properties

CAS Number

477762-25-7

Product Name

1-(4-chlorophenyl)-5-(3-chloro-2-thienyl)-1H-pyrazole

IUPAC Name

1-(4-chlorophenyl)-5-(3-chlorothiophen-2-yl)pyrazole

Molecular Formula

C13H8Cl2N2S

Molecular Weight

295.18

InChI

InChI=1S/C13H8Cl2N2S/c14-9-1-3-10(4-2-9)17-12(5-7-16-17)13-11(15)6-8-18-13/h1-8H

InChI Key

OKPCLZKHEKKMKE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N2C(=CC=N2)C3=C(C=CS3)Cl)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.